molecular formula C20H26N2O2 B1662865 Hydroquinidine CAS No. 1435-55-8

Hydroquinidine

Numéro de catalogue: B1662865
Numéro CAS: 1435-55-8
Poids moléculaire: 326.4 g/mol
Clé InChI: LJOQGZACKSYWCH-NBGVHYBESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Management of Brugada Syndrome

Hydroquinidine is recognized for its efficacy in treating Brugada syndrome (BrS), a genetic condition that can lead to life-threatening arrhythmias. Several studies have demonstrated HQ's ability to prevent ventricular tachycardia (VT) and ventricular fibrillation (VF) in patients with BrS.

  • Efficacy : In a study involving 35 patients with asymptomatic BrS, this compound effectively prevented VT/VF inducibility in 76% of cases undergoing electrophysiologic-guided therapy . This suggests that HQ may serve as an alternative to implantable cardioverter-defibrillators (ICDs) for certain patients .
  • Long-term Outcomes : A prospective multicenter randomized study showed that while HQ increased the QT interval, it did not lead to significant arrhythmic events during a 36-month follow-up period . However, gastrointestinal side effects were common, leading to discontinuation in some patients.
StudyPatient CohortEfficacy RateSide Effects
Giustetto et al. (2011)35 patients76% prevented VT/VFSyncope in 2 patients
Bouzeman et al. (2017)50 patientsNo significant arrhythmic eventsHigh incidence of gastrointestinal issues

Antiarrhythmic Properties

HQ acts as an ion channel blocker, primarily affecting potassium channels. This mechanism is crucial for its antiarrhythmic properties, as it prolongs the action potential duration and stabilizes cardiac membranes . Its use is particularly noted in cases of electrical storms where rapid arrhythmias occur.

Anticancer Activity

Recent research has highlighted this compound's potential as an anticancer agent, particularly against breast and ovarian cancers.

  • Mechanism of Action : HQ's anticarcinogenic effects are attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and SKOV-3 (ovarian cancer). Proteomic analyses revealed that HQ alters the expression of key proteins involved in cell cycle regulation and apoptosis pathways .
  • Case Study Insights : In laboratory studies, HQ treatment resulted in significant reductions in cell viability and migration capabilities of cancer cells, suggesting its potential role in combination therapies for aggressive cancers .
Cancer TypeCell LineMechanism of ActionKey Findings
BreastMCF-7Induces apoptosisSignificant decrease in cell viability
OvarianSKOV-3Inhibits proliferationReduced migration and altered protein expression

Mécanisme D'action

Target of Action

Hydroquinidine, a derivative of the cinchona alkaloid, is primarily an ion channel blocker . It is known to inhibit the activity of voltage-gated potassium and sodium channels , which play crucial roles in the electrical activity of cells, particularly in the heart.

Mode of Action

By blocking these ion channels, this compound interferes with the normal flow of potassium and sodium ions in and out of the cells. This action alters the electrical activity of the cells, particularly the heart cells, leading to changes in the rhythm of the heart beat .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electrical signaling pathway in heart cells. By blocking the ion channels, this compound disrupts the normal electrical signals that regulate the heart’s rhythm, potentially correcting abnormal rhythms .

Pharmacokinetics

Quinidine has an apparent volume of distribution of 2.0 to 3.5 litres/kg, an elimination half-life of 5 to 12 hours, and a clearance rate of 2.5 to 5.0ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . It’s reasonable to expect that this compound may have similar pharmacokinetic properties.

Result of Action

This compound is indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm . It has also been shown to exhibit strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells by decreasing colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, the physiological environment, such as the patient’s age, liver function, and heart health, can also impact the action of this compound .

Analyse Biochimique

Biochemical Properties

Hydroquinidine plays a significant role in biochemical reactions by interacting with various ion channels, particularly voltage-gated potassium and sodium channels . These interactions are crucial for its antiarrhythmic effects. This compound inhibits the activity of these ion channels, thereby stabilizing the cardiac cell membrane and preventing abnormal electrical activity .

Cellular Effects

This compound exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It decreases colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death. This compound also influences gene expression by downregulating genes involved in cell division and survival and upregulating genes associated with cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by blocking voltage-gated potassium and sodium channels . This inhibition disrupts the normal flow of ions, leading to prolonged action potentials and stabilization of the cardiac cell membrane. Additionally, this compound’s anti-cancer effects are mediated through altered gene expression, promoting apoptosis and inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown long-term efficacy and safety in patients with Brugada syndrome . Over time, it has been effective in reducing ventricular arrhythmias and atrial fibrillation/flutter recurrences. Its use is associated with side effects such as gastrointestinal intolerance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased efficacy in reducing arrhythmic events but also with a higher incidence of side effects . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes various biochemical transformations .

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding to plasma proteins, mainly α1-acid glycoprotein and albumin . Its volume of distribution varies depending on the physiological state of the individual, such as in cases of congestive heart failure or liver cirrhosis .

Subcellular Localization

Its primary site of action is the cardiac cell membrane, where it interacts with ion channels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydroquinidine can be synthesized from quinidine through a reduction process. The reduction of quinidine involves the use of hydrogen gas in the presence of a palladium catalyst. This process adds two hydrogen atoms to the quinidine molecule, converting it into this compound .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of quinidine from cinchona bark, followed by its reduction to this compound. The extraction process involves the use of solvents such as ethanol or methanol to isolate quinidine from the bark. The isolated quinidine is then subjected to hydrogenation in the presence of a palladium catalyst to produce this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: As mentioned earlier, this compound is produced through the reduction of quinidine.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas and palladium catalyst are used for the reduction of quinidine to this compound.

    Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: this compound itself is the product of the reduction of quinidine.

    Substitution: Substituted derivatives of this compound depending on the reagents used.

Comparaison Avec Des Composés Similaires

    Quinidine: A diastereomer of hydroquinidine, used as an antiarrhythmic agent.

    Quinine: An alkaloid derived from cinchona bark, used primarily for the treatment of malaria.

    Dextromethorphan: A compound used in combination with quinidine for the treatment of pseudobulbar affect.

Comparison: this compound is unique in its specific configuration and its additional hydrogen atoms compared to quinidine. This slight structural difference results in distinct pharmacological properties, making this compound a valuable alternative in certain clinical scenarios .

Activité Biologique

Hydroquinidine (HQ), a natural alkaloid derived from the cinchona tree, is primarily recognized for its role as an antiarrhythmic agent. Its biological activity extends beyond cardiac applications, showcasing significant anticarcinogenic properties. This article delves into the diverse biological activities of this compound, supported by various studies and case analyses.

This compound operates mainly as an ion channel blocker , affecting several ion channels, particularly potassium channels. This action leads to alterations in ion gradients and membrane potentials, which are crucial for cellular functions. The compound has been shown to prolong the QT interval in patients with Short QT Syndrome (SQTS) and prevent life-threatening arrhythmias associated with Brugada Syndrome (BrS) .

Anticarcinogenic Activity

Recent studies have highlighted this compound's potential as an antineoplastic agent . Research indicates that HQ inhibits the growth of cancer cells, particularly in breast and ovarian cancers. In vitro studies using MCF-7 (breast cancer) and SKOV-3 (ovarian cancer) cell lines demonstrated that HQ significantly reduced cell survival, clonogenicity, migration, and tumorigenicity while promoting apoptosis .

Key Findings:

  • Cell Cycle Arrest : HQ treatment led to the suppression of several cell cycle-related proteins, indicating a halt in cancer cell proliferation.
  • Proteomic Changes : Proteomic analyses revealed downregulation of genes associated with cell division and upregulation of those promoting apoptosis .
  • Inhibition of Migration : HQ exhibited a notable anti-migratory effect on A549 lung cancer cells, further supporting its role in cancer therapy .

1. Short QT Syndrome (SQTS)

This compound has been effectively utilized in treating SQTS. A study involving 17 SQTS patients showed that long-term HQ therapy resulted in a significant reduction in life-threatening arrhythmic events (LAE) from 40% to 0% during treatment .

ParameterBefore HQ TreatmentAfter HQ Treatment
Rate of LAE40%0%
Number of LAE per Patient0.730

2. Brugada Syndrome (BrS)

In patients with BrS, this compound therapy prevented ventricular tachycardia (VT) or ventricular fibrillation (VF) inducibility in 76% of cases. It also proved effective in preventing VT/VF recurrence in patients with implantable cardioverter-defibrillators (ICDs) .

Safety Profile

While this compound is effective, its use is accompanied by side effects primarily related to gastrointestinal issues. In a cohort study, about 34% of patients experienced side effects leading to discontinuation in some cases . However, when tolerated, HQ demonstrated a favorable safety profile.

Propriétés

Numéro CAS

1435-55-8

Formule moléculaire

C20H26N2O2

Poids moléculaire

326.4 g/mol

Nom IUPAC

(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14?,19+,20-/m0/s1

Clé InChI

LJOQGZACKSYWCH-NBGVHYBESA-N

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

SMILES isomérique

CC[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O

SMILES canonique

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

Apparence

Assay:≥98%A crystalline solid

Key on ui other cas no.

1435-55-8
522-66-7

Description physique

Solid;  [Merck Index] Beige powder;  [Sigma-Aldrich MSDS]

Pictogrammes

Irritant

Numéros CAS associés

1476-98-8 (mono-hydrochloride)
1668-97-9 (mono-hydrochloride)

Synonymes

dihydroquinidine
dihydroquinine
hydroquinidine
hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer
hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer
hydroquinidine hydrochloride
hydroquinidine monosulfate
hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer
hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine sulfate
hydroquinidine sulfate, (9S)-isomer
hydroquinidine, (+-)-isomer
hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer
hydroquinidine, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine, (1beta,4beta,9S)-(+-)-isomer
hydroquinidine, (3alpha,9S)-(+-)-isomer
hydroquinidine, (8alpha,9R)-isomer
hydroquinidine, (8alpha,9S)-isomer
hydroquinidine, (9R)-isomer
hydroquinidine, (9S)-(+-)-isomer
hydroquinine
LCN 834
LCN-834
Lentoquine
Séréco

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroquinidine
Reactant of Route 2
Hydroquinidine
Reactant of Route 3
Hydroquinidine
Reactant of Route 4
Hydroquinidine
Reactant of Route 5
Hydroquinidine
Reactant of Route 6
Hydroquinidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.